N-(4-甲氧基苯乙基)-4-甲基-2-(4-甲基苯磺酰胺)噻唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

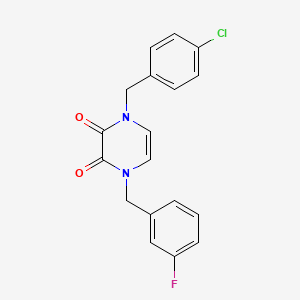

“N-(4-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide” is a compound that belongs to the 2-aminothiazoles class of organic medicinal compounds . These compounds are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives involves several methods such as the Hantzsch method . The reaction involves the use of α-halo carbonyl compounds with thioureas or thioamides in the presence of bromine/iodine, silica chloride . The synthesized compounds are characterized by FTIR and NMR (1H and 13C) .Molecular Structure Analysis

The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-aminothiazole derivatives are complex and involve multiple steps . The reactions are performed under specific conditions and involve the use of various reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-aminothiazole derivatives vary depending on the specific compound. For example, some compounds are white solids with specific melting points . The compounds are characterized by 1H NMR and 13C NMR .科学研究应用

光反应和有机合成: 对噻唑衍生物的光反应的研究,包括类似于 N-(4-甲氧基苯乙基)-4-甲基-2-(4-甲基苯磺酰胺)噻唑-5-甲酰胺的那些,揭示了它们在有机合成领域的潜力。例如,研究表明噻唑衍生物可以在甲醇和光敏剂存在下进行光氧化,从而产生各种在化学合成中有用的产物 (Mahran, Sidky, & Wamhoff, 1983).

抗菌和抗真菌应用: 与所讨论化合物在结构上相关的噻唑-5-甲酰胺衍生物已显示出显着的抗菌和抗真菌活性。这表明它们作为开发新型抗菌剂的候选者的潜力 (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).

在阿尔茨海默病治疗中的潜力: 对源自 4-甲氧基苯乙胺的磺酰胺的研究,与查询化合物密切相关,已在阿尔茨海默病的治疗中找到应用。这些化合物,包括 N-(4-甲氧基苯乙基)-4-甲基苯磺酰胺,已研究了它们对乙酰胆碱酯酶的抑制作用,乙酰胆碱酯酶是阿尔茨海默病中的酶靶点 (Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).

新化合物的合成: 该化合物及其衍生物已被用于合成新的化学结构,展示了它们在有机化学和药物设计领域的效用 (El-bayouki & Basyouni, 1988).

抗白血病特性: 1-(4-甲氧基苯乙基)-1H-苯并咪唑-5-羧酸的衍生物,一种类似的化合物,已显示出作为抗白血病剂的潜力。这些化合物已针对其对白血病细胞的细胞毒活性进行了评估,表明它们在癌症治疗中的可能应用 (Gowda, Kavitha, Chiruvella, Joy, Rangappa, & Raghavan, 2009).

VEGF 受体抑制: 与所讨论化合物在结构上相关的 N-(芳基)-4-(唑基乙基)噻唑-5-甲酰胺已被确定为血管内皮生长因子受体 (VEGF) 的有效抑制剂,表明它们在 VEGF 起关键作用的疾病治疗中的潜力 (Kiselyov, Piatnitski, Semenova, & Semenov, 2006).

未来方向

作用机制

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various enzymes and protein receptors due to their special spectral features and electron-rich environment .

Biochemical Pathways

Thiazole derivatives have been found to inhibit the bacterial nucleic acid and proteins synthesis, block the polymerization of α- and β-tubulin subunits, and disrupt microtubule function in eukaryotic organisms such as fungi, protozoa, and helminths .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to act as proton pump inhibitors by accumulating in the parietal cell and binding directly to the enzyme, which results in inhibition of gastric acid secretion .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the solvent environment .

属性

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S2/c1-14-4-10-18(11-5-14)30(26,27)24-21-23-15(2)19(29-21)20(25)22-13-12-16-6-8-17(28-3)9-7-16/h4-11H,12-13H2,1-3H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZCOAOXOICCDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2467201.png)

![(E)-1-(4-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2467204.png)

![Ethyl 1-{3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2467205.png)

![2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2467207.png)

![2-Amino-4-(2-bromophenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2467213.png)

![4-propan-2-yloxy-N-[3-[(4-propan-2-yloxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2467214.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B2467215.png)

![2-((difluoromethyl)sulfonyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2467216.png)

![4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2467217.png)